molecular formula C12H10Cl2O2 B14381458 (7R,7aR)-7-(Dichloroacetyl)-7a-methyl-7,7a-dihydro-1H-inden-1-one CAS No. 88214-41-9

(7R,7aR)-7-(Dichloroacetyl)-7a-methyl-7,7a-dihydro-1H-inden-1-one

Katalognummer: B14381458
CAS-Nummer: 88214-41-9
Molekulargewicht: 257.11 g/mol
InChI-Schlüssel: RVWLFCSTBBFPQW-UFBFGSQYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7R,7aR)-7-(Dichloroacetyl)-7a-methyl-7,7a-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7R,7aR)-7-(Dichloroacetyl)-7a-methyl-7,7a-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indene derivatives and dichloroacetyl chloride.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions may involve the replacement of specific functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (7R,7aR)-7-(Dichloroacetyl)-7a-methyl-7,7a-dihydro-1H-inden-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (7R,7aR)-7-(Dichloroacetyl)-7a-methyl-7,7a-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indenone Derivatives: Compounds with similar structures, such as other indenone derivatives, may share some chemical properties and applications.

    Dichloroacetyl Compounds: Compounds containing the dichloroacetyl group may exhibit similar reactivity and biological activities.

Eigenschaften

CAS-Nummer

88214-41-9

Molekularformel

C12H10Cl2O2

Molekulargewicht

257.11 g/mol

IUPAC-Name

(7R,7aR)-7-(2,2-dichloroacetyl)-7a-methyl-7H-inden-1-one

InChI

InChI=1S/C12H10Cl2O2/c1-12-7(5-6-9(12)15)3-2-4-8(12)10(16)11(13)14/h2-6,8,11H,1H3/t8-,12-/m0/s1

InChI-Schlüssel

RVWLFCSTBBFPQW-UFBFGSQYSA-N

Isomerische SMILES

C[C@@]12[C@@H](C=CC=C1C=CC2=O)C(=O)C(Cl)Cl

Kanonische SMILES

CC12C(C=CC=C1C=CC2=O)C(=O)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.